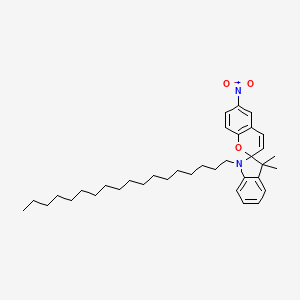![molecular formula C26H18O3 B14465795 6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione CAS No. 65869-77-4](/img/structure/B14465795.png)
6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphtho[2,3-c]furan core substituted with dimethyl and diphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphtho[2,3-c]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of dimethyl and diphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.
Scientific Research Applications
6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan: Shares a similar core structure but lacks the dimethyl and diphenyl substituents.
Naphtho[2,3-c]furan-4,9-dione: Another related compound with different substituents and functional groups.
Uniqueness
6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65869-77-4 |
|---|---|
Molecular Formula |
C26H18O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6,7-dimethyl-1,3-diphenylbenzo[f][2]benzofuran-5,8-dione |
InChI |
InChI=1S/C26H18O3/c1-15-16(2)24(28)20-14-22-21(13-19(20)23(15)27)25(17-9-5-3-6-10-17)29-26(22)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI Key |
VQPZBGCVGJXMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC3=C(OC(=C3C=C2C1=O)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


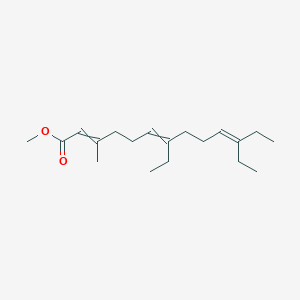
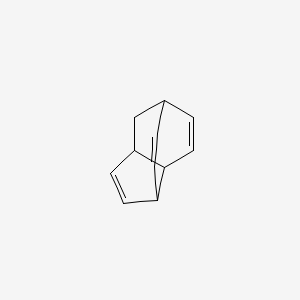
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
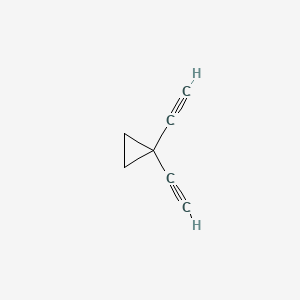
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
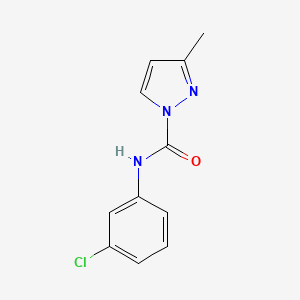

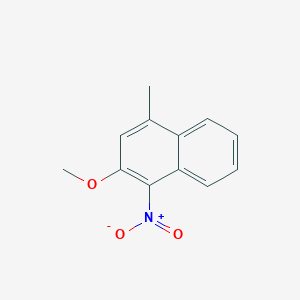
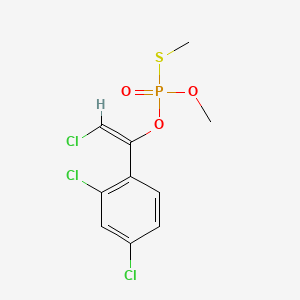

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
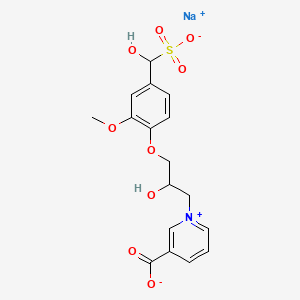
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
